molecular formula C26H33N5O4 B601646 1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester CAS No. 1408238-36-7

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester

Cat. No.: B601646
CAS No.: 1408238-36-7
M. Wt: 479.6 g/mol
InChI Key: VHQNKPIHNBKDDL-UHFFFAOYSA-N
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Description

Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism.

Mechanism of Action

Biological Activity

1-Methyl-2-(4-(amino(hexyloxycarbonylimino)methyl)anilinomethyl)-1H-benzoimidazole-5-carboxylic acid ethyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in anticoagulation and possibly anti-inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C26H33N5O4 and a molecular weight of approximately 479.57 g/mol. The structure includes a benzoimidazole core, an ethyl ester group enhancing solubility, and a hexyloxycarbonylimino moiety that may influence its biological interactions.

PropertyValue
Molecular FormulaC26H33N5O4
Molecular Weight479.57 g/mol
IUPAC NameEthyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate
CAS Number1408238-36-7

Anticoagulant Activity

Preliminary studies indicate that the compound may exhibit anticoagulant properties, potentially functioning as a thrombin inhibitor similar to Dabigatran, a known anticoagulant . The presence of the benzoimidazole structure is notable as many compounds with this scaffold have demonstrated significant interactions with coagulation factors.

Mechanism of Action:

  • Thrombin Inhibition: The compound's structural similarities to established anticoagulants suggest it may inhibit thrombin activity, thereby preventing thrombus formation.
  • Interaction Studies: Further research involving techniques like surface plasmon resonance could elucidate binding affinities and mechanisms of action against thrombin and other coagulation proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings related to its structural components:

  • Ethyl Ester Group: Enhances solubility and bioavailability, making the compound suitable for pharmaceutical applications.
  • Hexyloxycarbonylimino Moiety: This group may influence interaction with biological targets and could be pivotal in enhancing anticoagulant efficacy.
  • Benzoimidazole Core: Known for its versatility in medicinal chemistry, modifications to this core can lead to diverse pharmacological profiles .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Thrombin Inhibition Studies: Similar compounds have been shown to effectively inhibit thrombin in vitro, providing a foundation for further exploration of this compound's potential .
  • Anti-inflammatory Activity: Research into benzimidazole derivatives has indicated potential anti-inflammatory properties, which could also apply to this compound pending further investigation .

Properties

CAS No.

1408238-36-7

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33)

InChI Key

VHQNKPIHNBKDDL-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Des-(N-2-pyridyl-β-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate;  2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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